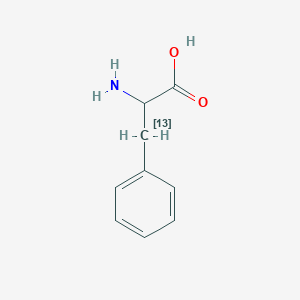

DL-Phenylalanine-3-13C

Vue d'ensemble

Description

DL-Phenylalanine-3-13C is a stable isotope-labeled compound of phenylalanine, where the carbon-13 isotope is incorporated at the third carbon position of the phenylalanine molecule. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed tracking and analysis in metabolic studies and other biochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Phenylalanine-3-13C can be synthesized through several methods, including chemical synthesis and enzymatic processes. One common method involves the incorporation of carbon-13 labeled precursors into the phenylalanine synthesis pathway. The reaction typically involves the use of carbon-13 labeled benzyl cyanide, which undergoes a series of reactions to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and analytical applications .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Phenylalanine-3-13C undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of phenylpyruvic acid.

Reduction: Formation of phenylethanol.

Substitution: Formation of halogenated phenylalanine derivatives.

Applications De Recherche Scientifique

Nutritional Studies

DLPA-3-13C is instrumental in understanding amino acid metabolism and requirements in different populations.

Case Study: Phenylalanine Requirements in Children

A study examined the phenylalanine requirements in children fed an amino acid-based diet devoid of tyrosine. Using the indicator amino acid oxidation method with DLPA-3-13C, researchers found that the phenylalanine requirement was significantly lower in children (28 mg/kg/d) compared to adults (44 mg/kg/d). This suggests that children may have different metabolic needs for aromatic amino acids .

| Population | Phenylalanine Requirement (mg/kg/d) |

|---|---|

| Children | 28 |

| Adults | 44 |

Case Study: Elderly Phenylalanine Requirements

Another study focused on adults over 65 years, utilizing DLPA-3-13C to determine dietary requirements. The results indicated a mean requirement of 9.03 mg/kg/d, aligning closely with younger adults, suggesting that increased protein needs in the elderly are not necessarily due to higher phenylalanine requirements .

Metabolic Tracing

DLPA-3-13C serves as a valuable tool for tracing metabolic pathways involving phenylalanine.

Study: Amino Acid Oxidation

Research involving the oxidation of L-[1-13C]phenylalanine demonstrated its utility in understanding the metabolic fate of phenylalanine and its conversion to tyrosine. The study employed mass spectrometry to measure the release of , providing insights into amino acid metabolism under varying dietary conditions .

Therapeutic Investigations

DLPA-3-13C is being explored for its potential therapeutic applications in various health conditions.

Depression Treatment

Research has indicated that phenylalanine supplementation may alleviate symptoms of depression by enhancing dopamine production. A historical study showed that two-thirds of participants experienced symptom improvement after taking a mixture of D- and L-phenylalanine . While further studies are needed to confirm these effects specifically for DLPA-3-13C, its role as a precursor for neurotransmitter synthesis remains significant.

Pain Management

D-phenylalanine has been investigated for its analgesic properties. Some studies suggest that it may help relieve pain, particularly in chronic conditions; however, results have been mixed. The potential of DLPA-3-13C in pain management warrants further exploration through controlled trials .

Skin Disorders

The application of DLPA-3-13C in treating skin conditions like vitiligo has shown promise.

Mécanisme D'action

DL-Phenylalanine-3-13C exerts its effects primarily through its incorporation into metabolic pathways. The carbon-13 isotope allows for precise tracking of the compound within biological systems. It targets various enzymes involved in phenylalanine metabolism, providing insights into the biochemical pathways and mechanisms .

Comparaison Avec Des Composés Similaires

- DL-Phenylalanine-1-13C

- DL-Phenylalanine-2-13C

- L-Phenylalanine-3-13C

- D-Phenylalanine-13C9,15N

Comparison: DL-Phenylalanine-3-13C is unique due to the specific labeling at the third carbon position, which provides distinct advantages in certain types of metabolic studies. Compared to other isotopically labeled phenylalanine compounds, this compound offers specific insights into the metabolic fate of the third carbon, making it particularly useful in detailed biochemical analyses .

Activité Biologique

DL-Phenylalanine-3-13C is a stable isotope-labeled form of the essential amino acid phenylalanine, which plays a critical role in various biological processes. This article explores its biological activity, including its metabolic pathways, applications in research, and relevant case studies.

Overview of this compound

DL-Phenylalanine consists of both D- and L-forms of phenylalanine. The incorporation of carbon-13 at the third carbon position allows for enhanced tracking in metabolic studies. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through dietary sources. Phenylalanine serves as a precursor for several important biomolecules, including:

- L-Tyrosine : A precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine.

- Neurotransmitters : Critical for mood regulation and cognitive functions.

Metabolism and Absorption

The metabolism of this compound involves its conversion into L-Tyrosine, which subsequently leads to the synthesis of catecholamines. Studies have demonstrated that the absorption rates and metabolic pathways can be traced using stable isotopes like 13C. For example, research indicates that phenylalanine intake influences the production of aromatic amino acids in children on amino acid-based diets, highlighting its role in nutritional requirements and metabolic health .

Case Studies

-

Nutritional Studies :

- A study involving children fed an amino acid-based diet without tyrosine revealed that phenylalanine alone may not meet the total needs for aromatic amino acids. The study utilized L-[1-13C]phenylalanine to measure recovery rates of carbon dioxide, demonstrating its utility in assessing dietary requirements .

- Bacterial Production :

Applications in Research

The unique properties of this compound make it valuable in various research applications:

| Application | Description |

|---|---|

| Metabolic Tracing | Used to track metabolic pathways in vivo and in vitro through stable isotope labeling. |

| Protein Synthesis Studies | Facilitates understanding of protein dynamics by incorporating labeled amino acids into proteins. |

| Neurotransmitter Research | Assists in studying the synthesis and regulation of neurotransmitters related to mood and cognition. |

Propriétés

IUPAC Name |

2-amino-3-phenyl(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2]C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514740 | |

| Record name | (beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286425-42-1 | |

| Record name | (beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.